![molecular formula C30H22O7 B340084 2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE](/img/structure/B340084.png)
2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE is a complex organic compound with a molecular formula of C30H22O7 and a molecular weight of 494.49 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and ester functionalities. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 4-{4-[(benzoyloxy)acetyl]phenoxy}benzoic acid with 2-Oxo-2-phenylethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction conditions is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can lead to a variety of aromatic derivatives .
Applications De Recherche Scientifique
2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2-oxo-2-phenylacetyl)benzoate
- Ethyl 4-(2-oxo-2-phenylacetyl)benzoate
- Phenyl 4-(2-oxo-2-phenylacetyl)benzoate
Uniqueness
Compared to similar compounds, 2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE is unique due to its specific ester functionalities and aromatic substitutions. These structural features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C30H22O7 |
|---|---|
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
phenacyl 4-[4-(2-benzoyloxyacetyl)phenoxy]benzoate |
InChI |
InChI=1S/C30H22O7/c31-27(21-7-3-1-4-8-21)19-36-30(34)24-13-17-26(18-14-24)37-25-15-11-22(12-16-25)28(32)20-35-29(33)23-9-5-2-6-10-23/h1-18H,19-20H2 |
Clé InChI |
ARNVGIGQCJGYIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)COC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)COC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


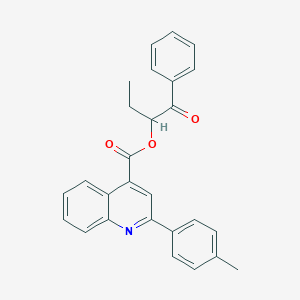

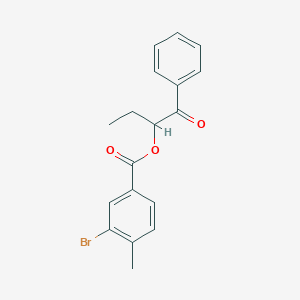
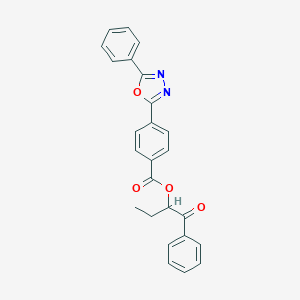



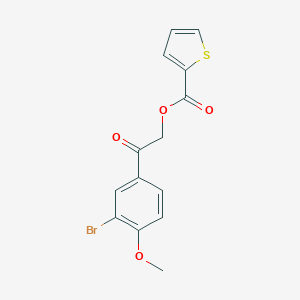
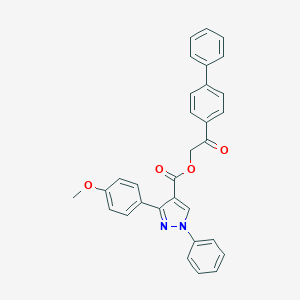
![2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B340022.png)
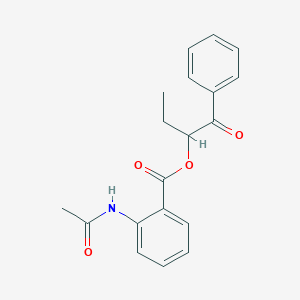
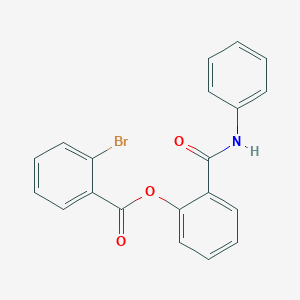
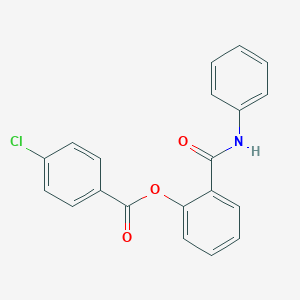
![2-[(3,4-Dimethylphenyl)sulfonyl]-4-[(3-methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B340035.png)
